molecular formula C6H7N3O2 B13791258 Acetamide,N-(1,4-dihydro-4-oxo-pyrimidin-2-YL)-

Acetamide,N-(1,4-dihydro-4-oxo-pyrimidin-2-YL)-

Cat. No.: B13791258
M. Wt: 153.14 g/mol
InChI Key: ALBJVHQCGNFSIU-UHFFFAOYSA-N
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Description

Acetamide, N-(1,4-dihydro-4-oxo-pyrimidin-2-YL)- is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(1,4-dihydro-4-oxo-pyrimidin-2-YL)- can be achieved through several methods. One common approach involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . Another method includes the condensation of 4-antipyrinylcyanoacetamide with cyclohexanone in boiling ethanol containing a catalytic amount of piperidine .

Industrial Production Methods

Industrial production methods for this compound typically involve solvent-free reactions or fusion techniques. For example, the solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods . This method is economical and versatile, allowing for the large-scale production of cyanoacetamide derivatives.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(1,4-dihydro-4-oxo-pyrimidin-2-YL)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reducing agents: Such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substituting agents: Such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce amine derivatives.

Scientific Research Applications

Acetamide, N-(1,4-dihydro-4-oxo-pyrimidin-2-YL)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Acetamide, N-(1,4-dihydro-4-oxo-pyrimidin-2-YL)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Acetamide, N-(1,4-dihydro-4-oxo-pyrimidin-2-YL)- include:

Uniqueness

What sets Acetamide, N-(1,4-dihydro-4-oxo-pyrimidin-2-YL)- apart from similar compounds is its specific structure and the unique biological activities it exhibits.

Properties

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

N-(6-oxo-1H-pyrimidin-2-yl)acetamide

InChI

InChI=1S/C6H7N3O2/c1-4(10)8-6-7-3-2-5(11)9-6/h2-3H,1H3,(H2,7,8,9,10,11)

InChI Key

ALBJVHQCGNFSIU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=CC(=O)N1

Origin of Product

United States

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